molecular formula C14H21NO9 B142190 (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 58484-22-3

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No. B142190
CAS RN: 58484-22-3
M. Wt: 347.32 g/mol
InChI Key: LMVYBLMOENOGGK-MBJXGIAVSA-N
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Description

The compound of interest, "(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate," is closely related to the compounds discussed in the provided papers. Although the exact compound is not described, the papers provide insights into similar structures. For instance, the first paper discusses a crystal structure with a 3,4-dihydro-2H-pyran ring in a distorted half-boat conformation, which is a structural motif that might be relevant to the compound . The second paper describes a compound formed by a Koenigs–Knorr reaction, which is a method that could potentially be used for synthesizing the compound of interest .

Synthesis Analysis

The synthesis of related compounds involves the Koenigs–Knorr reaction, which is a glycosylation reaction that could be applicable to the synthesis of the compound of interest . This reaction typically involves the coupling of a glycosyl halide with an alcohol, which in the case of the compound from the second paper, was n-propanol . The synthesis details for the exact compound are not provided, but the method could be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of the compound of interest is likely to share features with the compounds described in the papers. The 3,4-dihydro-2H-pyran ring system is a common scaffold, and the conformation of this ring can impact the overall molecular geometry . The chair conformation of the central ring, as seen in the second paper, is a stable conformation that is often observed in pyran rings and could be expected in the compound of interest as well .

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest can be inferred from the related structures. The presence of multiple acetyloxy groups suggests that the compound is likely to be polar and may have significant solubility in organic solvents. The crystal structure information from the first paper indicates that the compound may form supramolecular chains in the solid state, which could influence its crystallization behavior . The lack of significant intermolecular interactions such as hydrogen bonds, as noted in the second paper, could also be relevant to the compound's physical properties .

Scientific Research Applications

Synthesis and Structural Insights

This compound, due to its structural complexity, is often involved in studies focusing on synthetic methods and crystallography to understand its properties and potential applications further. For example, research conducted by Mönch et al. (2013) on a closely related compound, n-Propyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside, highlights the synthetic pathways involving Koenigs–Knorr reactions and provides insights into the crystal structure, emphasizing the chair conformation of the central ring without significant hydrogen bonds Mönch, B., Emmerling, F., Kraus, W., Becker, R., & Nehls, I. (2013).

Chemical Modifications and Derivatives

The versatility of this compound is further illustrated by research into its derivatives and reactions. For instance, Mohammed et al. (2020) synthesized a new sugar imine molecule, showcasing the compound's utility in creating novel molecules through click chemistry reactions, highlighting its role in advancing synthetic organic chemistry and potentially new materials or pharmaceuticals Mohammed, M. J., Kadhum, A. A. H., Mohammed, A. I., & Al Rekabi, S. H. A. (2020).

properties

IUPAC Name

[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-aminooxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO9/c1-6(16)20-5-10-11(21-7(2)17)12(22-8(3)18)13(14(15)24-10)23-9(4)19/h10-14H,5,15H2,1-4H3/t10-,11+,12+,13-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMVYBLMOENOGGK-MBJXGIAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)N)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50464577
Record name (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate

CAS RN

58484-22-3
Record name (2R,3S,4S,5R,6R)-2-(Acetoxymethyl)-6-aminotetrahydro-2H-pyran-3,4,5-triyl triacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50464577
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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